molecular formula C10H19N3 B15259033 2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine

2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B15259033
M. Wt: 181.28 g/mol
InChI Key: OKAJYDOBLLUZHX-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both piperidine and tetrahydropyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine typically involves the reaction of piperidine with a suitable pyrimidine precursor. One common method is the condensation of piperidine with 1,4,5,6-tetrahydropyrimidine-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine
  • 2-(Pyrrolidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine
  • 2-(Piperazin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine

Uniqueness

2-(Piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine is unique due to its specific combination of piperidine and tetrahydropyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C10H19N3/c1-2-7-13(8-3-1)9-10-11-5-4-6-12-10/h1-9H2,(H,11,12)

InChI Key

OKAJYDOBLLUZHX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NCCCN2

Origin of Product

United States

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